Cas no 2137142-20-0 ((2S,3R)-2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-hydroxybutanoic acid)

(2S,3R)-2-[Cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-hydroxybutanoic acid is a chiral, protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its key structural features include a cyclopropyl group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which enhances solubility and facilitates selective deprotection under mild basic conditions. The (2S,3R) stereochemistry ensures high enantiomeric purity, making it valuable for constructing stereospecific peptides or bioactive compounds. The hydroxyl group at the 3-position offers additional functionalization potential. This compound is particularly advantageous in solid-phase peptide synthesis (SPPS) due to its stability under standard coupling conditions and compatibility with Fmoc-based strategies. Its well-defined stereochemistry and protective group efficiency make it a reliable intermediate in complex organic syntheses.
(2S,3R)-2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-hydroxybutanoic acid structure
2137142-20-0 structure
Product Name:(2S,3R)-2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-hydroxybutanoic acid
CAS No:2137142-20-0
MF:C22H23NO5
MW:381.421726465225
CID:5999558
PubChem ID:165951802
Update Time:2025-10-28

(2S,3R)-2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-hydroxybutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2137142-20-0
    • EN300-657701
    • (2S,3R)-2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-hydroxybutanoic acid
    • Inchi: 1S/C22H23NO5/c1-13(24)20(21(25)26)23(14-10-11-14)22(27)28-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,13-14,19-20,24H,10-12H2,1H3,(H,25,26)/t13-,20+/m1/s1
    • InChI Key: VKJJJGWQCWDAOC-XCLFUZPHSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N([C@H](C(=O)O)[C@@H](C)O)C1CC1)=O

Computed Properties

  • Exact Mass: 381.15762283g/mol
  • Monoisotopic Mass: 381.15762283g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 570
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 87.1Ų

(2S,3R)-2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-hydroxybutanoic acid Pricemore >>

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Additional information on (2S,3R)-2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-hydroxybutanoic acid

(2S,3R)-2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-hydroxybutanoic Acid: A Comprehensive Overview

(2S,3R)-2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-hydroxybutanoic acid, with the CAS number 2137142-20-0, is a highly specialized compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which includes a cyclopropyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a hydroxyl-containing butanoic acid backbone. The stereochemistry at the 2S and 3R positions plays a critical role in its biological activity and synthetic applications.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the Fmoc-protected amino acid precursor. Recent advancements in asymmetric synthesis have enabled researchers to achieve high enantiomeric excess in the formation of the (2S,3R) configuration. This is particularly important for applications in drug discovery, where stereochemistry can significantly influence pharmacokinetics and efficacy. The use of chiral catalysts and auxiliary groups has been pivotal in achieving these results, as highlighted in several recent studies published in leading chemistry journals.

One of the most intriguing aspects of this compound is its potential as a building block in peptide synthesis. The Fmoc group serves as an excellent protecting group for amino acids, ensuring stability during peptide coupling reactions. Moreover, the cyclopropyl moiety introduces unique steric and electronic properties that can enhance the bioactivity of the resulting peptides. Recent research has demonstrated that incorporating this compound into peptide libraries can lead to novel bioactive molecules with potential applications in treating diseases such as cancer and neurodegenerative disorders.

In addition to its role in peptide synthesis, this compound has also been explored for its potential as a chiral auxiliary in asymmetric catalysis. The hydroxyl group at the 3R position provides an ideal site for catalytic transformations, such as epoxidation or aldol reactions. Studies have shown that using this compound as a chiral auxiliary can significantly improve the enantioselectivity of these reactions, making it a valuable tool for organic chemists.

The biological activity of (2S,3R)-2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-hydroxybutanoic acid has been extensively studied in recent years. Preclinical data suggest that it exhibits potent anti-inflammatory and antioxidant properties, which could be harnessed for developing new therapeutic agents. Furthermore, its ability to modulate cellular signaling pathways makes it a promising candidate for targeted drug delivery systems.

From an environmental standpoint, researchers have also investigated the biodegradability and eco-toxicological profile of this compound. Initial findings indicate that it undergoes efficient microbial degradation under aerobic conditions, reducing its potential impact on aquatic ecosystems. These results are particularly relevant given the increasing emphasis on sustainable chemistry practices in the pharmaceutical industry.

In conclusion, (2S,3R)-2-[cyclopropyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-3-hydroxybutanoic acid represents a versatile and innovative compound with wide-ranging applications in organic synthesis and drug discovery. Its unique structure, coupled with recent advancements in synthetic methodologies and biological studies, positions it as a key player in advancing modern chemical research.

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